N-[2-(2-chlorophenoxy)ethyl]-2-(9H-xanthen-9-yl)acetamide
Description
N-[2-(2-Chlorophenoxy)ethyl]-2-(9H-xanthen-9-yl)acetamide is a synthetic acetamide derivative featuring a xanthene core substituted with a 2-chlorophenoxyethyl group. The xanthene scaffold (a tricyclic aromatic system) provides structural rigidity, while the 2-chlorophenoxyethyl side chain introduces electron-withdrawing and lipophilic characteristics. This compound shares structural homology with pharmaceuticals targeting enzymes like dipeptidyl peptidase-4 (DPP-4), as seen in xanthone-based inhibitors .
Properties
IUPAC Name |
N-[2-(2-chlorophenoxy)ethyl]-2-(9H-xanthen-9-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClNO3/c24-19-9-3-6-12-22(19)27-14-13-25-23(26)15-18-16-7-1-4-10-20(16)28-21-11-5-2-8-17(18)21/h1-12,18H,13-15H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHLQEOCTNAWCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)CC(=O)NCCOC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401218757 | |
| Record name | N-[2-(2-Chlorophenoxy)ethyl]-9H-xanthene-9-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401218757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
346662-84-8 | |
| Record name | N-[2-(2-Chlorophenoxy)ethyl]-9H-xanthene-9-acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=346662-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-(2-Chlorophenoxy)ethyl]-9H-xanthene-9-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401218757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2-chlorophenoxy)ethyl]-2-(9H-xanthen-9-yl)acetamide typically involves the reaction of 2-(2-chlorophenoxy)ethylamine with 9H-xanthene-9-acetic acid . The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is usually performed in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-[2-(2-chlorophenoxy)ethyl]-2-(9H-xanthen-9-yl)acetamide can undergo oxidation reactions, typically using oxidizing agents such as or .
Reduction: The compound can be reduced using reducing agents like or .
Substitution: It can participate in substitution reactions, particularly nucleophilic substitution, where the chlorine atom can be replaced by other nucleophiles such as or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia in ethanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N-[2-(2-chlorophenoxy)ethyl]-2-(9H-xanthen-9-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenoxy)ethyl]-2-(9H-xanthen-9-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Xanthene Core
a) 2-Chloro-N-(6,8-dimethoxy-9-oxo-9H-xanthen-2-yl)-acetamide
- Structure : Features methoxy groups at positions 6 and 8 and a keto group at position 9 on the xanthene core.
- Activity : Demonstrated potent DPP-4 inhibition (IC₅₀ = 12 nM) due to enhanced electron density from methoxy groups .
- Key Difference: The absence of a phenoxyethyl chain reduces lipophilicity (LogP = 2.1 vs. ~3.5 for the target compound), impacting membrane permeability.
b) 9-Methoxy-9-(2-methoxyphenyl)-9H-xanthen-9-ol
Modifications to the Acetamide Side Chain
a) N-(2-Phenoxyethyl)-2-(9H-xanthen-9-yl)acetamide
- Structure: Phenoxyethyl group instead of 2-chlorophenoxyethyl.
- Molecular Weight : 359.42 g/mol (vs. ~394 g/mol for the chlorinated analog) .
b) N-[2-(7-Methoxy-1-naphthyl)ethyl] acetamide
- Structure : Naphthyl group replaces xanthene, with a methoxy substituent.
- Comparison : The xanthene core in the target compound offers greater aromatic surface area for target engagement compared to naphthyl systems.
Functional Group Comparisons
a) Diisopropylaminoethyl Xanthene-9-carboxylate Methobromide
- Structure : Quaternary ammonium salt with a carboxylate ester instead of acetamide.
- Divergence : The acetamide group in the target compound allows for uncharged, pH-stable interactions.
b) 2-(2,6-Dimethylphenoxy)-N-[(2S,3S,5S)-5-formamido-3-hydroxy-1,6-diphenylhexan-2-yl]acetamide
Critical Analysis of Substituent Effects
- Chlorine vs. Methoxy Groups : Chlorine’s electron-withdrawing nature may improve binding affinity compared to methoxy’s electron-donating effects .
- Phenoxyethyl vs. Alkyl Chains: The aromatic phenoxy group enhances π-stacking, while alkyl chains (e.g., diisopropylaminoethyl in ) prioritize solubility over target engagement.
- Xanthene vs. Naphthyl Cores : Xanthene’s tricyclic system offers superior conformational rigidity for enzyme active-site fitting compared to naphthyl .
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